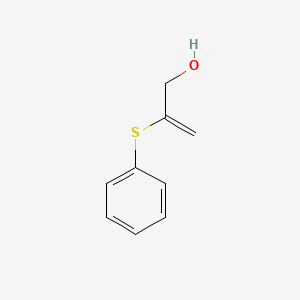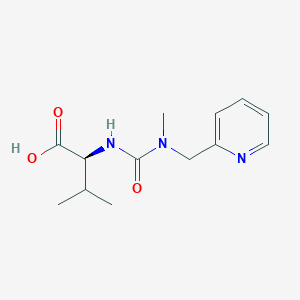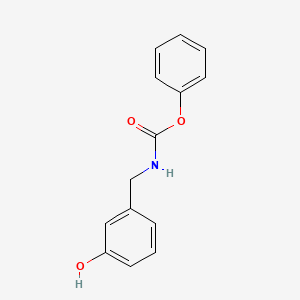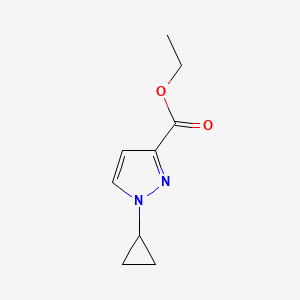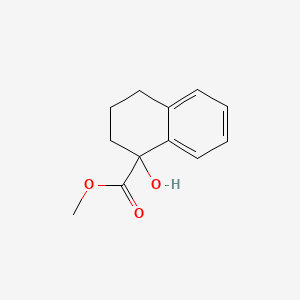
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is derived from 1-hydroxytetralin-1-carboxylic acid and methanol
准备方法
Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through the esterification of 1-hydroxytetralin-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of 1-hydroxytetralin-1-carboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
化学反应分析
Types of Reactions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1-hydroxytetralin-1-carboxylic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
相似化合物的比较
1-Hydroxytetralin-1-carboxylic acid ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
1-Hydroxytetralin-1-carboxylic acid propyl ester: Contains a propyl group, leading to different physical and chemical properties.
1-Hydroxytetralin-1-carboxylic acid butyl ester: Features a butyl group, which affects its reactivity and applications.
Uniqueness: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. Its methyl ester group makes it more volatile and less hydrophobic compared to longer-chain esters, influencing its behavior in various chemical and biological contexts.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(13)12(14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,14H,4,6,8H2,1H3 |
InChI 键 |
UOVBMTIOIQCVBL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCCC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


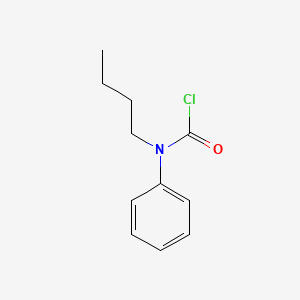
![3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8594504.png)
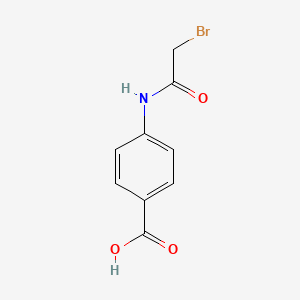
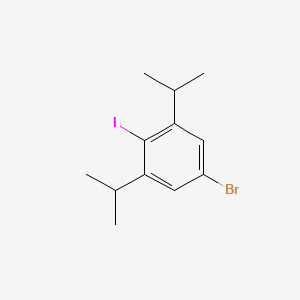
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
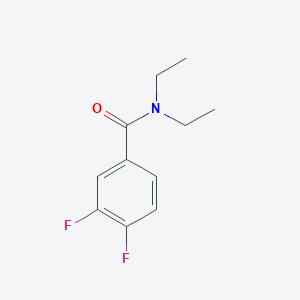
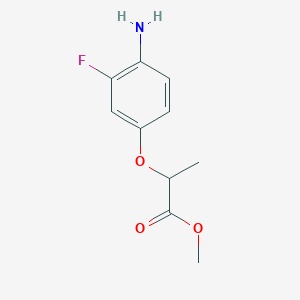
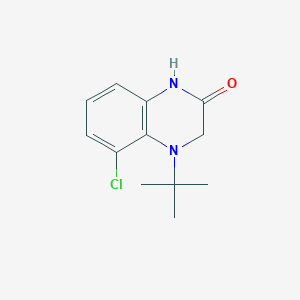
![1-Benzyl-4-[(2-methylphenyl)methyl]-1H-imidazole](/img/structure/B8594558.png)
